molecular formula C15H14N2O3 B1417606 Salicylidene mandelhydrazone CAS No. 93733-59-6

Salicylidene mandelhydrazone

Cat. No.: B1417606
CAS No.: 93733-59-6
M. Wt: 270.28 g/mol
InChI Key: WHKXROBPWNTYIX-UHFFFAOYSA-N
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Description

Salicylidene mandelhydrazone is an organic compound with the molecular formula C15H14N2O3 It is known for its distinctive structure, which includes a salicylidene moiety linked to a mandelhydrazone group

Biochemical Analysis

Biochemical Properties

Salicylidene mandelhydrazone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cyclooxygenase-2 (COX-2), where this compound acts as an inhibitor. This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, this compound has been shown to interact with proteins involved in oxidative stress pathways, such as superoxide dismutase (SOD), enhancing its antioxidant properties .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability. This effect is mediated through the modulation of cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. Furthermore, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues in the active site of COX-2. Additionally, this compound can chelate metal ions, which is essential for its antioxidant activity. This chelation disrupts the metal-dependent catalytic activity of enzymes involved in oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound maintains its biological activity, including its anti-inflammatory and antioxidant properties, even after prolonged exposure to cellular environments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as reducing inflammation and oxidative stress. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of this compound in the liver and kidneys, leading to cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation. The metabolic products of this compound are further processed through conjugation reactions, leading to their excretion. Additionally, this compound affects metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. This binding is crucial for its biological activity, as it ensures the compound reaches its target sites .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can translocate to the nucleus, where it influences gene expression by binding to transcription factors. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, ensuring its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylidene mandelhydrazone is typically synthesized through the condensation reaction between salicylaldehyde and mandelic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Salicylaldehyde+Mandelic acid hydrazideSalicylidene mandelhydrazone+Water\text{Salicylaldehyde} + \text{Mandelic acid hydrazide} \rightarrow \text{this compound} + \text{Water} Salicylaldehyde+Mandelic acid hydrazide→Salicylidene mandelhydrazone+Water

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods. Scaling up involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions: Salicylidene mandelhydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the hydrazone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions (e.g., acidic or basic environments).

Major Products: The major products depend on the type of reaction. For example, oxidation may produce carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

Salicylidene mandelhydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Salicylidene mandelhydrazone can be compared with other hydrazone derivatives, such as:

    Salicylidene benzoylhydrazone: Similar structure but with a benzoyl group instead of a mandelic group.

    Salicylidene acetohydrazone: Contains an acetyl group, differing in its reactivity and applications.

    Mandelic acid hydrazone: Lacks the salicylidene moiety, affecting its chemical properties and uses.

Uniqueness: this compound is unique due to its combined salicylidene and mandelhydrazone functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research fields.

Properties

IUPAC Name

2-hydroxy-N-[(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)10-16-17-15(20)14(19)11-6-2-1-3-7-11/h1-10,14,18-19H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKXROBPWNTYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918185
Record name 2-Hydroxy-N-[(2-hydroxyphenyl)methylidene]-2-phenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93733-59-6
Record name 2-Hydroxy-N-[(2-hydroxyphenyl)methylidene]-2-phenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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